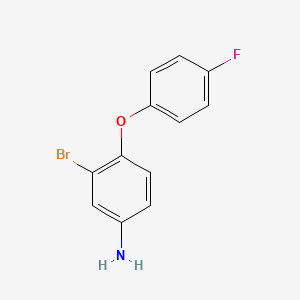

3-Bromo-4-(4-fluorophenoxy)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTQDWCIBNUNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377628 | |

| Record name | 3-bromo-4-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83660-64-4 | |

| Record name | 3-bromo-4-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 3 Bromo 4 4 Fluorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions of 3-Bromo-4-(4-fluorophenoxy)aniline

The aniline (B41778) ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. However, the directing effects of the existing substituents—the amino, bromo, and phenoxy groups—must be considered to predict the regioselectivity of these reactions. The amino group is a strong ortho, para-director, while the bromine atom is a deactivating ortho, para-director. The 4-(4-fluorophenoxy) group is also an ortho, para-director.

Given the positions of the current substituents, the open ortho position to the strongly activating amino group is the most likely site for electrophilic attack. For instance, bromination of a similar system, isopropylbenzene, with bromine in the presence of a Lewis acid like iron(III) bromide (FeBr₃), proceeds via the formation of an active brominating reagent that then attacks the aromatic ring. chegg.com

To control the regioselectivity and prevent polysubstitution, the reactivity of the amino group is often modulated by converting it to a less activating group, such as an acetamide (B32628). This strategy changes the directing effect and allows for more controlled substitution patterns.

Nucleophilic Aromatic Substitution Reactions on the Phenoxy Moiety

Aromatic rings are generally nucleophilic; however, they can become electrophilic and undergo nucleophilic aromatic substitution (SNAr) if they bear strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The fluorine atom on the phenoxy group of this compound can potentially be displaced by a nucleophile. The success of such a reaction is enhanced if the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group (the fluorine atom). wikipedia.org

While the phenoxy ring itself is not highly activated, SNAr reactions on unactivated fluoroarenes have been made possible through methods like organic photoredox catalysis. nih.gov This approach can facilitate the substitution of fluorine with various nucleophiles, including amines, azoles, and carboxylic acids. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) of this compound

The bromine atom on the aniline ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. nih.govrsc.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. nih.govrsc.orglibretexts.org For substrates like this compound, the Suzuki-Miyaura coupling can be used to introduce a wide range of aryl and heteroaryl groups at the 3-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates like unprotected anilines. nih.govmdpi.comresearchgate.netmdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.org This reaction allows for the introduction of vinyl groups onto the aniline scaffold. The reaction conditions, including the palladium catalyst, base, and solvent, can be tailored to accommodate various functional groups on both the aryl halide and the alkene. organic-chemistry.orgbeilstein-journals.orgmdpi.com

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, creating an arylethyne. wikipedia.orgorganic-chemistry.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This method can be used to install an alkynyl substituent at the 3-position of this compound, providing a gateway to further transformations of the alkyne functionality. Copper-free Sonogashira protocols have also been developed. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Organoboron Reagent | Pd Catalyst, Base | Biaryl |

| Heck | Aryl Bromide | Alkene | Pd Catalyst, Base | Substituted Alkene |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne |

Amine Functionalization: Amidation, Sulfonamidation, and Urea Formation

The primary amino group of this compound is a key site for functionalization. Standard organic transformations can be employed to convert the amine into amides, sulfonamides, and ureas, thereby accessing a wide array of derivatives with potentially diverse biological and material properties.

Amidation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides.

Sulfonamidation: Treatment with sulfonyl chlorides in the presence of a base will produce sulfonamides.

Urea Formation: Reaction with isocyanates will lead to the formation of ureas.

These functionalizations can also serve as a protecting group strategy for the amine, modulating its reactivity and directing effects in subsequent reactions.

Transformations Involving the Bromine Moiety for Further Functionalization

Beyond palladium-catalyzed cross-coupling, the bromine atom can be transformed into other functional groups, further expanding the synthetic utility of the this compound scaffold. Aryl bromides are versatile building blocks in organic chemistry, enabling access to a wide array of molecules. acs.org

For instance, the bromine can be converted to an organolithium or Grignard reagent, which can then be reacted with various electrophiles. However, the presence of the acidic amine proton would require protection prior to such transformations. Alternatively, the bromine can be displaced by other nucleophiles under specific conditions, such as certain sulfur-containing nucleophiles in the presence of a palladium catalyst. researchgate.net

Formation of Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound core can be incorporated into various heterocyclic systems, a common strategy in medicinal chemistry to generate novel pharmacophores. neliti.comresearchgate.net For example, the aniline nitrogen can act as a nucleophile in reactions to form nitrogen-containing heterocycles.

One approach involves the reaction of the aniline with a molecule containing two electrophilic sites, leading to a condensation and cyclization sequence. Another strategy could involve intramolecular cyclization, where a functional group introduced elsewhere on the molecule reacts with the aniline or another part of the scaffold. For instance, a carbanion generated by metal-halogen exchange at the bromine position could potentially attack another part of the molecule to form a new ring. ekb.eg The synthesis of polyfunctional heterocyclic core scaffolds is a valuable strategy in drug discovery. ekb.eg

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 4 Fluorophenoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For 3-Bromo-4-(4-fluorophenoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the amine (-NH₂) protons. The protons on the aniline (B41778) ring will exhibit chemical shifts and coupling patterns influenced by the bromine, amine, and ether-linked fluorophenoxy group. The protons on the fluorophenoxy ring will be affected by the fluorine atom and the ether linkage. The amine protons typically appear as a broad singlet. While specific experimental data for this exact molecule is not publicly available, analysis of related structures, such as 4-bromo-4'-chloro benzylidene aniline, confirms the assignment of aromatic protons in similar chemical environments. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Twelve distinct signals are expected for the twelve carbon atoms of this compound. The chemical shifts of the carbons are highly dependent on their electronic environment. Carbons bonded to electronegative atoms like bromine, fluorine, oxygen, and nitrogen will be significantly shifted. For instance, carbons in the aniline ring will have their signals influenced by the bromo- and amino-substituents, while carbons in the fluorophenoxy ring will be affected by the fluorine atom and the ether oxygen. Spectra of related compounds, such as various substituted anilines, have been thoroughly analyzed and serve as a basis for predicting the spectrum of the title compound. rsc.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. elementar.com A single signal is expected for the fluorine atom in this compound. Its chemical shift, typically reported relative to a standard like CFCl₃, would be characteristic of a fluorine atom attached to a benzene (B151609) ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) would be observable in high-resolution ¹H NMR spectra, providing further structural confirmation. mdpi.com It is common to run ¹⁹F NMR experiments with both proton and carbon decoupling to simplify the spectrum and easily identify the fluorine signal. elementar.com

| Technique | Expected Observations for this compound |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 6.5-7.5 ppm), broad singlet for NH₂ protons. |

| ¹³C NMR | 12 distinct signals for the aromatic carbons, with shifts influenced by Br, F, O, and N substituents. |

| ¹⁹F NMR | A single signal characteristic of an aryl-fluoride, showing coupling to adjacent protons in undecoupled spectra. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₉BrFNO), the calculated molecular weight is 282.11 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, with the exact mass of the molecule being 280.98500 atomic mass units (amu).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, two peaks of almost equal intensity will be observed for the molecular ion (M⁺) and any bromine-containing fragments. These peaks will be separated by 2 m/z units, appearing as [M]⁺ and [M+2]⁺.

Loss of a bromine atom: This would result in a significant fragment at [M-Br]⁺.

Cleavage of the ether bond: This could lead to fragments corresponding to the brominated aniline moiety or the fluorophenoxy moiety.

Loss of small neutral molecules: Fragments resulting from the loss of molecules like CO or HCN might also be observed.

| Ion | Description | Predicted m/z | Key Feature |

| [C₁₂H₉BrFNO]⁺ | Molecular Ion | 281 / 283 | 1:1 ratio for M⁺ and M+2⁺ peaks |

| [C₁₂H₉FNO]⁺ | Loss of Bromine radical | 202 | Single peak |

| [C₆H₅BrO]⁺ | Fragment from ether bond cleavage | 172 / 174 | 1:1 ratio for isotope peaks |

| [C₆H₄FN]⁺ | Fragment from ether bond cleavage | 110 | Single peak |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Based on the analysis of related aniline and aromatic ether compounds, the following peaks can be predicted: researchgate.netnist.gov

N-H Stretching: The amine group will show one or two sharp bands in the region of 3300-3500 cm⁻¹. Primary amines (-NH₂) typically show two bands corresponding to symmetric and asymmetric stretching.

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.

Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene rings.

C-O-C Stretching: The diaryl ether linkage will produce strong, characteristic bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-F Stretching: A strong absorption band in the region of 1100-1300 cm⁻¹ is expected for the carbon-fluorine bond.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ range.

C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, can be assigned to the carbon-bromine bond. researchgate.net

| Functional Group | Vibration Type | **Predicted Wavenumber (cm⁻¹) ** |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

| Aryl-F (C-F) | Stretch | 1100 - 1300 |

| Aryl-N (C-N) | Stretch | 1250 - 1360 |

| Aryl-Br (C-Br) | Stretch | 500 - 600 |

Chromatographic Techniques for Purity Assessment and Impurity Profiling (HPLC, LC-MS, UHPLC, LC-SPE/NMR)

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. Purity levels of ≥97% have been reported by commercial suppliers. cymitquimica.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for impurity profiling. As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides molecular weight information for the main compound and any impurities, aiding in their identification.

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes and higher operating pressures to achieve faster separations and greater resolution compared to conventional HPLC. This is advantageous for complex samples or for high-throughput analysis.

Liquid Chromatography-Solid Phase Extraction/NMR (LC-SPE/NMR) is an advanced technique used for the definitive structural elucidation of impurities. Fractions from the LC separation are trapped on a solid-phase extraction cartridge, the original solvent is washed away, and the trapped compound is then eluted with a deuterated solvent directly into an NMR flow probe for analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm the compound's elemental composition and purity. The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precise amount of the sample at high temperatures. measurlabs.com

The molecular formula of this compound is C₁₂H₉BrFNO. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 51.09 |

| Hydrogen (H) | 3.22 |

| Bromine (Br) | 28.32 |

| Fluorine (F) | 6.73 |

| Nitrogen (N) | 4.96 |

| Oxygen (O) | 5.67 |

Experimental determination of these percentages to within ±0.4% of the theoretical values is considered strong evidence for the compound's empirical formula and high purity. thermofisher.com

Computational and Theoretical Investigations of 3 Bromo 4 4 Fluorophenoxy Aniline

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of organic compounds. For 3-Bromo-4-(4-fluorophenoxy)aniline, DFT studies can predict its three-dimensional geometry, charge distribution, and molecular orbital energies, which are fundamental to understanding its chemical behavior.

Studies on structurally similar compounds, such as para-halogenated diphenyl ethers and substituted anilines, provide a framework for these predictions. DFT calculations on para-halogenated diphenyl ethers show that the nature of the halogen substituent significantly impacts charge distribution and bond stability. nih.gov The electronegativity and atomic radius of the substituents (like bromine and fluorine) alter the electronic properties of the entire molecule. nih.govnih.gov For aniline (B41778) derivatives, research has demonstrated that electron-withdrawing or -donating substituents on the phenyl ring influence the C-N bond length and the planarity of the amino group, which in turn affects the molecule's reactivity and basicity.

The key electronic properties predicted for this compound via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the phenoxy moiety. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high, localized on the aniline ring | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Relatively low, distributed across the aromatic system | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Moderate | Determines chemical reactivity and kinetic stability researchgate.net |

| Dipole Moment | Non-zero, significant magnitude | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Negative potential around N, O, and F atoms; Positive potential around the amino hydrogens | Predicts sites for non-covalent interactions and reactivity |

Molecular Docking Simulations to Analyze Binding Modes and Interactions of Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Analogs of this compound have been investigated as inhibitors of several protein kinases, particularly c-Met kinase, which is a target in cancer therapy. nih.govnih.gov

Docking studies on 2-substituted aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met kinase inhibitors have revealed key binding interactions. nih.gov These simulations show that the aniline scaffold fits into the ATP-binding pocket of the kinase. Specific interactions often include:

Hydrogen Bonding: The aniline nitrogen or other functional groups can form hydrogen bonds with amino acid residues in the hinge region of the kinase domain, such as MET1160 and ASP1222. nih.govresearchgate.net

π-π Stacking: The aromatic rings of the ligand can engage in π-π stacking interactions with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) in the active site. nih.gov

Hydrophobic Interactions: The halogen atoms and other nonpolar parts of the molecule contribute to favorable hydrophobic interactions within the binding pocket.

These simulations allow researchers to rationalize the structure-activity relationships (SAR) observed experimentally and to design new analogs with improved potency and selectivity. For example, docking results for a series of quinazoline (B50416) derivatives targeting EGFR and VEGFR-2 showed that a 4-bromo-2-fluoroaniline (B1266173) moiety contributed to potent activity, with calculated binding energies correlating with experimental cytotoxicity.

| Analog Class | Target Kinase | Key Interacting Residues | Predicted Binding Energy (Example) | Reference |

|---|---|---|---|---|

| 2-Substituted Aniline Pyrimidines | c-Met (PDB: 3LQ8) | Asp1164, Lys1110 (H-bonds), π-π interactions | Not specified | nih.gov |

| 4-Anilinoquinazolines | VEGFR-2 | Cys919, Asp1046 (H-bonds) | -8.24 kcal/mol | |

| Quinoxalines | c-Met | MET1160, ASP1222 (H-bonds) | -7 to -9 kcal/mol | researchgate.net |

| Phytochemicals | c-Met (inactive form) | H-bonds with hinge region (P1158, M1160) | -12.91 kcal/mol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

For analogs of this compound, such as diaryl ether derivatives, QSAR studies have been successfully applied to predict their inhibitory activity against targets like InhA and other kinases. researchgate.netmdpi.com These models are built using a "training set" of compounds with known activities and are validated using a "test set."

The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: Such as dipole moment and atomic charges, often derived from quantum chemical calculations. nih.gov

Steric Descriptors: Related to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP).

Topological Descriptors: Numerical values derived from the 2D representation of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build the model. For instance, a QSAR study on B-ring modified diaryl ether derivatives identified logP as a critical descriptor for InhA inhibitory activity. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D steric and electrostatic fields to predict activity and have been applied to various kinase inhibitors. mdpi.comnih.gov

| Parameter | Description | Example Value | Significance |

|---|---|---|---|

| R² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | 0.904 | Indicates a strong correlation between descriptors and activity. researchgate.net |

| Q² or r²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | 0.787 | A high Q² (>0.5) suggests a robust and predictive model. researchgate.net |

| r²pred (External Validation R²) | Measures the predictive ability of the model on an external test set. | 0.911 | A high r²pred (>0.6) indicates good external predictability. mdpi.com |

| Key Descriptors | Molecular properties that most influence activity. | logP, SI3 (Shape Index) | Identifies the crucial physicochemical properties for biological activity. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational flexibility of the ligand and the receptor, as well as the stability of their complex. nih.gov

For a flexible molecule like this compound, which has a rotatable ether linkage, MD simulations are particularly valuable. When studying its analogs as kinase inhibitors, MD simulations can:

Assess the stability of the binding pose predicted by docking. nih.gov

Reveal conformational changes in the protein's active site upon ligand binding.

Identify key water molecules that may mediate interactions between the ligand and the receptor.

Calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

MD simulations of kinase-inhibitor complexes have shown that even if a ligand docks well, its binding may not be stable over time. nih.gov These simulations can highlight subtle movements and interactions that are critical for potent and selective inhibition, guiding the optimization of lead compounds.

| Parameter/Output | Description | Typical Application |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 100 ns). | To observe the stability and dynamics of the complex over a relevant timescale. |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). | To accurately model the atomic interactions. |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | To assess the stability of the protein and the ligand's binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | To identify flexible regions of the protein or ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation. | To quantify the stability of key polar interactions. |

In Silico Prediction of Reactivity and Transformation Pathways

In silico tools can predict the likely metabolic and degradation pathways of a chemical compound, which is essential for assessing its potential persistence, bioaccumulation, and toxicity. For this compound, these predictions focus on identifying how the molecule might be transformed by metabolic enzymes or environmental factors.

Common predicted transformation pathways for halogenated aromatic compounds include:

Oxidation: Often mediated by cytochrome P450 enzymes, leading to hydroxylation of the aromatic rings.

Reduction: The reduction of any potential nitro-group analogs to an amine.

Substitution: The bromine atom can be a site for nucleophilic substitution.

Glucuronidation: The aniline nitrogen or a hydroxylated metabolite can be conjugated with glucuronic acid, a major pathway for detoxification and excretion. researchgate.net

Photodegradation: Halogenated diphenyl ethers are known to undergo photolysis, which can sometimes lead to the formation of more toxic byproducts like halogenated dibenzo-p-dioxins. acs.org

Computational systems like enviPath use a rule-based approach, derived from extensive databases of known biotransformation reactions, to predict plausible metabolic pathways. nih.gov Other machine learning models can predict the likelihood of a compound forming reactive metabolites, which are often implicated in idiosyncratic drug toxicity. nih.gov These predictive tools help in the early stages of drug development to flag compounds that might have unfavorable metabolic profiles.

| Transformation Type | Potential Product(s) | Prediction Method |

|---|---|---|

| Aromatic Hydroxylation | Hydroxylated derivatives on either ring | Metabolism simulators (e.g., based on P450 reactivity) |

| N-Glucuronidation | Glucuronide conjugate at the aniline nitrogen | In silico conjugation prediction models researchgate.net |

| Debromination | 4-(4-fluorophenoxy)aniline | Reactivity models, metabolic pathway predictors |

| Ether Bond Cleavage | 3-Bromo-4-aminophenol and fluorophenol | Metabolic pathway predictors (e.g., enviPath) nih.gov |

| Photochemical Cyclization | Brominated/fluorinated dibenzofurans or dioxins | Based on studies of related compounds acs.org |

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Organic Scaffolds and Heterocyclic Systems.benchchem.com

The inherent reactivity of 3-Bromo-4-(4-fluorophenoxy)aniline makes it an ideal starting material for the synthesis of a diverse range of advanced organic scaffolds and heterocyclic systems, which are core components of many pharmaceutical agents. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful tools for constructing complex molecular frameworks.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy. The aniline (B41778) moiety of this compound can be readily transformed into various heterocyclic systems, such as quinazolines and pyrazolo[3,4-d]pyrimidines, which are common scaffolds in kinase inhibitors. For instance, through a series of reactions involving cyclization and functionalization, the aniline can be converted into a quinazoline (B50416) ring, a key component of many approved anticancer drugs.

The general synthetic strategy often involves an initial acylation of the amino group, followed by an intramolecular cyclization to form the heterocyclic ring. The bromine atom can then be utilized in a subsequent cross-coupling reaction to introduce additional diversity and complexity to the molecule, ultimately leading to the desired kinase inhibitor with high potency and selectivity.

| Heterocyclic System | Therapeutic Area |

| Quinazoline | Anticancer |

| Pyrazolo[3,4-d]pyrimidine | Anticancer |

| Benzimidazole | Antiviral, Antifungal |

| Acridone | Antitumor, Antiviral |

Utility in the Construction of Bridged and Polycyclic Compounds

While the primary applications of this compound have been in the synthesis of heterocyclic systems for medicinal chemistry, its structural features also lend themselves to the construction of more complex bridged and polycyclic compounds. The diaryl ether linkage provides a degree of conformational flexibility, while the reactive sites on both aromatic rings can be exploited to form intramolecular bonds, leading to rigid, three-dimensional structures.

One potential, though less explored, application is in the synthesis of triptycene-like molecules. Through a multi-step sequence involving the generation of a benzyne (B1209423) intermediate from the brominated ring and subsequent [4+2] cycloaddition with a suitable diene, it is theoretically possible to construct a bridged, polycyclic framework. Such structures are of interest in materials science for their unique photophysical properties and as hosts in supramolecular chemistry.

Furthermore, intramolecular cyclization reactions, such as a Friedel-Crafts type reaction, could potentially be employed to form a new ring, fusing the two aromatic systems and creating a polycyclic aromatic compound. The specific conditions and catalysts for such transformations would require careful optimization, but the inherent reactivity of the starting material makes it a promising candidate for the exploration of novel polycyclic architectures.

Role in Materials Science Research for Novel Polymer and Coating Development.benchchem.com

The unique combination of a reactive bromine atom and a fluorinated phenoxy group makes this compound an attractive monomer for the development of novel polymers and coatings with enhanced properties. The presence of fluorine is known to impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to polymers.

In the realm of high-performance polymers, this aniline derivative can be utilized in polycondensation reactions. For example, it can be reacted with dianhydrides to form polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength. The resulting polyimides would incorporate the fluorophenoxy and bromo-substituents, which could further enhance their properties. The bromine atom, in particular, can serve as a site for post-polymerization modification or as a contributor to flame retardant properties.

The development of flame-retardant materials is a critical area of research, and halogenated compounds, particularly those containing bromine, have been extensively used for this purpose. The incorporation of this compound into a polymer backbone could significantly improve the fire safety of the resulting material.

Moreover, in the field of coatings, the fluorinated nature of the compound can be exploited to create surfaces with low friction and anti-fouling properties. Polymers derived from this monomer could be used to formulate corrosion-resistant coatings for metals and other substrates, offering protection in harsh chemical environments.

| Application Area | Potential Polymer Type | Key Properties |

| High-Performance Plastics | Polyimides, Poly(ether-amine)s | Thermal stability, chemical resistance |

| Flame Retardants | Brominated Polymers | Reduced flammability |

| Protective Coatings | Fluorinated Polymers | Corrosion resistance, low surface energy |

Structure Activity Relationship Sar and in Vitro Biological Evaluation of Analogs of 3 Bromo 4 4 Fluorophenoxy Aniline

Design Principles for Modifying the 3-Bromo-4-(4-fluorophenoxy)aniline Scaffold for In Vitro Studies

The design of analogs based on the this compound scaffold is guided by several key principles aimed at optimizing potency, selectivity, and other pharmacologically relevant properties. A primary strategy involves modifying substituents on the aniline (B41778) and phenoxy rings to explore interactions with the target protein. For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

Another design consideration is the modification of the ether linkage connecting the two aromatic rings. This can impact the molecule's conformational flexibility, which is crucial for fitting into the binding pocket of a target enzyme. Furthermore, the strategic placement of halogen atoms, such as bromine and fluorine, is a common approach to enhance binding affinity through halogen bonding and other non-covalent interactions. acs.orgnih.gov

Systematic modifications are often planned to build a comprehensive SAR profile. This involves creating a library of analogs with variations at specific positions to systematically probe the chemical space around the core scaffold. The insights gained from these studies are then used to design next-generation compounds with improved biological activity.

In Vitro Assays for Evaluating Analog Biological Responses

A critical step in the development of new kinase inhibitors is the in vitro testing to determine their inhibitory potential, commonly expressed as the IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov A variety of in vitro assays are employed to evaluate the biological responses of this compound analogs. These assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). nih.govuni-kiel.de

Commonly Used In Vitro Assays:

Radiometric Assays: These are considered a gold standard for their high sensitivity and ability to directly measure the phosphorylation of a substrate using radiolabeled ATP (e.g., [³²P]-ATP or [³³P]-ATP). reactionbiology.comnih.gov

Luminescence-Based Assays: These assays, such as those that measure remaining ATP levels after a kinase reaction, are suitable for high-throughput screening. nih.gov

Fluorescence-Based Assays: These methods offer another high-throughput option for measuring kinase activity. reactionbiology.com

Mobility Shift Assays: These assays analyze the enzymatic reaction on a chip or in small plates. reactionbiology.com

Ligand Binding Assays: These assays measure the direct interaction between a kinase and a labeled ligand. reactionbiology.com

The choice of assay can be influenced by the specific kinase being studied and the properties of the inhibitor. nih.gov For accurate and comparable data, it is crucial to standardize experimental conditions, including the ATP concentration, as this can significantly impact the determined IC50 values. nih.govreactionbiology.com

Analysis of Structural Features Influencing In Vitro Potency and Selectivity

The in vitro potency and selectivity of this compound analogs are significantly influenced by their structural features. Structure-activity relationship (SAR) studies are crucial for identifying the molecular determinants of their biological activity. nih.gov

Key structural features that impact potency and selectivity include:

Substituents on the Aromatic Rings: The nature and position of substituents on both the aniline and phenoxy rings can dramatically alter activity. For example, the addition of a carboxyl group or other polar substituents can either increase or decrease potency depending on the specific interactions within the kinase binding site. acs.org

Halogen Atoms: The bromine and fluorine atoms on the scaffold play a significant role. Their size, electronegativity, and ability to form halogen bonds can enhance binding affinity and selectivity for specific kinases. acs.orgnih.gov

Molecular docking studies are often used in conjunction with experimental data to visualize how these structural features interact with the amino acid residues in the kinase's active site, providing a rationale for the observed SAR. nih.gov

Investigation of Molecular Mechanisms in Cellular Assays

To understand the biological effects of this compound analogs within a cellular context, various assays are employed. These assays provide insights into the molecular mechanisms through which these compounds exert their effects, such as inhibiting cell proliferation or inducing cell death.

Common Cellular Assays:

Cell Cycle Analysis: This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2, M). For instance, some kinase inhibitors can cause cell cycle arrest at a specific phase. researchgate.net

Apoptosis Induction: Assays that measure markers of programmed cell death (apoptosis) are crucial for evaluating the anticancer potential of these analogs. This can include measuring the activation of caspases (enzymes central to apoptosis), DNA fragmentation, and changes in the mitochondrial membrane potential. nih.govfrontiersin.org

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways targeted by the inhibitors. This can confirm whether the compound is hitting its intended target and modulating downstream signaling.

These cellular assays are vital for validating the in vitro findings and for understanding the broader biological consequences of inhibiting a particular kinase.

Comparative Studies of this compound Analogs with Related Chemical Classes

To contextualize the therapeutic potential of this compound analogs, their in vitro activity is often compared with that of other known kinase inhibitors. These comparative studies help to benchmark the potency and selectivity of new compounds against established drugs or other investigational agents.

For example, analogs can be compared to other classes of kinase inhibitors that target the same or related kinases. These classes may include:

Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-established core for many kinase inhibitors and serves as a good benchmark for comparison. nih.gov

Hydantoin, Thiazolidinedione, and Rhodanine Derivatives: These heterocyclic compounds are also known to exhibit kinase inhibitory activity. acs.org

By comparing IC50 values and selectivity profiles across different chemical classes, researchers can identify the unique advantages or disadvantages of the this compound scaffold. This comparative analysis is essential for guiding further drug development efforts.

SAR Studies of Halogen Substituents (Bromine, Fluorine) on In Vitro Activity

The halogen atoms, bromine and fluorine, are key features of the this compound scaffold, and their presence significantly influences the in vitro activity of its analogs. SAR studies focused on these halogens reveal important insights into their role in binding and potency.

Bromine: The bromine atom at the 3-position of the aniline ring can contribute to binding affinity through several mechanisms. Its size and polarizability can lead to favorable van der Waals interactions and, in some cases, halogen bonding with the target protein. acs.orgnih.gov The position of the bromo substituent has been shown to be critical for potency in other kinase inhibitor series. acs.org

Fluorine: The fluorine atom on the phenoxy ring also plays a crucial role. Its high electronegativity can alter the electronic properties of the ring and influence hydrogen bonding interactions. The substitution pattern of fluorine on the phenoxy ring can also impact selectivity. For instance, a difluoro-substitution might offer different binding characteristics compared to a mono-fluoro substitution. cymitquimica.com

Influence of Phenoxy Linkage Modifications on In Vitro Biological Profiles

The ether linkage in this compound is a critical structural element that dictates the relative orientation of the two aromatic rings. Modifications to this phenoxy linkage can have a profound impact on the in vitro biological profile of the analogs.

Types of Modifications and Their Potential Effects:

Introduction of Rigidity: Incorporating the linkage into a ring system can restrict conformational flexibility. This can be advantageous if the rigid conformation is the one required for optimal binding, potentially leading to increased potency and selectivity.

Altering the Point of Attachment: Changing the position of the phenoxy linkage on the aniline ring can lead to different spatial arrangements of the two aromatic systems, which can be explored to optimize interactions with the target protein.

By systematically modifying the phenoxy linkage, researchers can fine-tune the three-dimensional structure of the inhibitors to achieve improved biological properties.

Future Perspectives in Academic Research on 3 Bromo 4 4 Fluorophenoxy Aniline

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of diaryl ethers often relies on the Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. While effective, this method often requires harsh reaction conditions, such as high temperatures. Future research should focus on developing more sustainable and efficient synthetic pathways to 3-Bromo-4-(4-fluorophenoxy)aniline and its derivatives.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination and etherification reactions, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, have become powerful tools for C-N and C-O bond formation. researchgate.netresearchgate.net Research into applying these methods for the synthesis of this compound could offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional copper-based methods.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of diaryl ethers and amines. preprints.org Developing a microwave-assisted protocol for the synthesis of this specific compound would align with the principles of green chemistry by reducing energy consumption and potentially minimizing solvent use. ucsf.edubldpharm.com

Metal-Free Synthesis: Exploring metal-free coupling reactions, for instance, using hypervalent iodine reagents or SNAr reactions with highly activated substrates, presents an attractive avenue for avoiding transition metal contamination in the final products. This is particularly crucial for pharmaceutical applications.

Future synthetic strategies should prioritize atom economy, reduced waste generation, and the use of environmentally benign solvents and catalysts.

Exploration of Undiscovered Reactivity Patterns

The chemical structure of this compound offers several reactive sites, and a thorough exploration of its reactivity is essential for unlocking its full potential.

Future research should investigate:

Functionalization of the Aniline (B41778) Moiety: The primary amine group is a key handle for derivatization. While acylation and alkylation are common, exploring more complex transformations such as its conversion to sulfonamides, ureas, or its use in multicomponent reactions could yield novel compound libraries. The amine group's role as a leaving group in reactions like the Hofmann Elimination is generally poor but could be enhanced through derivatization. mdpi.com

Cross-Coupling at the Bromine Position: The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would allow for the introduction of a wide array of carbon-based substituents, significantly expanding the chemical space around the scaffold.

Electrophilic Aromatic Substitution: The electronic nature of the substituted benzene (B151609) ring influences its susceptibility to further electrophilic substitution. Computational studies could predict the most likely positions for nitration, halogenation, or Friedel-Crafts reactions, which could then be explored experimentally.

Directed Ortho-Metalation (DoM): The existing substituents could potentially direct metalation to specific positions on the aromatic rings, enabling highly regioselective functionalization that would be difficult to achieve by other means.

Advanced Computational Modeling for Precise Property Prediction

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, in silico methods can accelerate the discovery process.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic structure, and reactivity descriptors. researchgate.net This can provide insights into its stability, preferred conformations, and sites susceptible to nucleophilic or electrophilic attack, guiding the exploration of its reactivity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. mdpi.com This is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for biological target recognition.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. cymitquimica.com These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing synthetic efforts.

Force Field Development: The development of specific force field parameters for this scaffold could enable more accurate molecular dynamics simulations, providing insights into its dynamic behavior and interactions with biological macromolecules like proteins or nucleic acids. nih.gov

Design of Highly Selective and Potent Analogs for Specific Molecular Targets in In Vitro Systems

The this compound scaffold is a promising starting point for the design of inhibitors for various biological targets, particularly protein kinases, which are often implicated in cancer. rsc.orgthermofisher.comnih.gov

Future research in this area should involve:

Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins, molecular docking studies can predict the binding mode and affinity of this compound and its derivatives. cymitquimica.com This allows for the rational design of modifications to improve potency and selectivity. For instance, analogs could be designed to target the ATP-binding site of kinases like EGFR, VEGFR, or PDGFR-β. nih.gov

Fragment-Based Drug Discovery (FBDD): The scaffold itself can be considered a large fragment. Identifying smaller fragments that bind to adjacent pockets on a target protein can lead to the design of highly potent and selective inhibitors by "growing" or linking fragments from the core scaffold.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interaction features of known active compounds. This model can then be used to virtually screen large compound libraries to identify novel derivatives of this compound with a high probability of being active.

Synthesis of Focused Libraries: Based on computational predictions and structure-activity relationship (SAR) data, focused libraries of analogs can be synthesized. These libraries would systematically probe the effect of modifying each part of the molecule: the aniline group, the bromine position, and the fluorophenoxy ring.

A key goal would be to design analogs with high selectivity for a specific kinase or a desired set of kinases to achieve a polypharmacological effect, which can be advantageous in treating complex diseases like cancer. chemimpex.com

Table 1: Potential Kinase Targets for Analog Design

| Kinase Family | Rationale for Targeting |

| Tyrosine Kinases | The anilino-pyrimidine/quinazoline (B50416) core, structurally related to the target compound, is a well-established pharmacophore for inhibiting tyrosine kinases involved in cell proliferation and angiogenesis, such as EGFR, VEGFR, and PDGFR. nih.gov |

| Aurora Kinases | These serine/threonine kinases are crucial for cell cycle regulation and are often overexpressed in tumors. thermofisher.com The quinazoline scaffold, a bioisostere of the diaryl ether amine, has been used to develop Aurora kinase inhibitors. thermofisher.com |

| Janus Kinases (JAK) | JAKs are involved in inflammatory and immune responses. Dual JAK/bromodomain inhibitors have been identified, suggesting that scaffolds like this could be adapted for dual-target inhibition. chemimpex.com |

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Future directions for integrating AI with research on this scaffold include:

Generative Models for De Novo Design: AI models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on large datasets of known active molecules to generate novel molecular structures based on the this compound scaffold that are predicted to have high activity and desirable drug-like properties. uni.lu

AI-Driven Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest entire synthetic routes, helping chemists to devise the most efficient and cost-effective ways to produce novel analogs. researchgate.netpreprints.org

Predictive Models for ADMET Properties: ML models can be trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process. cymitquimica.com This allows for the prioritization of compounds that are more likely to succeed in later stages of drug development.

High-Throughput Virtual Screening: AI can enhance virtual screening by learning from docking scores and other molecular descriptors to more accurately identify promising candidates from vast virtual libraries, improving the hit rate of subsequent experimental screens.

Optimization Algorithms: Machine learning algorithms can be used to optimize multiple parameters simultaneously, such as potency, selectivity, and solubility, guiding the multiparameter optimization challenge inherent in lead optimization. uni.lu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.